tert-butyl (5S,10R)-10-ethyl-2-oxo-1,9-diazaspiro[4.5]decane-9-carboxylate
Description
The compound tert-butyl (5S,10R)-10-ethyl-2-oxo-1,9-diazaspiro[4.5]decane-9-carboxylate is a spirocyclic carbamate derivative characterized by a diazaspiro[4.5]decane core. Its structure includes a tert-butyl carbamate group at position 9, a 2-oxo moiety, and an ethyl substituent at the 10-position with (5S,10R) stereochemistry.
Properties
Molecular Formula |
C15H26N2O3 |
|---|---|
Molecular Weight |
282.38 g/mol |
IUPAC Name |
tert-butyl (5S,10R)-10-ethyl-2-oxo-1,9-diazaspiro[4.5]decane-9-carboxylate |
InChI |
InChI=1S/C15H26N2O3/c1-5-11-15(9-7-12(18)16-15)8-6-10-17(11)13(19)20-14(2,3)4/h11H,5-10H2,1-4H3,(H,16,18)/t11-,15+/m1/s1 |
InChI Key |
YSUAHAFTZWOXES-ABAIWWIYSA-N |
Isomeric SMILES |
CC[C@@H]1[C@]2(CCCN1C(=O)OC(C)(C)C)CCC(=O)N2 |
Canonical SMILES |
CCC1C2(CCCN1C(=O)OC(C)(C)C)CCC(=O)N2 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl (5S,10R)-10-ethyl-2-oxo-1,9-diazaspiro[4.5]decane-9-carboxylate typically involves multiple steps, starting from readily available starting materials. The key steps include:
Formation of the Spirocyclic Core: This is achieved through a cyclization reaction, often involving a nucleophilic substitution or addition reaction.
Introduction of Functional Groups: The tert-butyl group and other functional groups are introduced through reactions such as esterification or amidation.
Purification: The final product is purified using techniques like recrystallization or chromatography to ensure high purity.
Industrial Production Methods
In an industrial setting, the production of this compound would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions for higher yields and implementing continuous flow processes to enhance efficiency. The use of automated reactors and advanced purification systems would be essential to meet the demands of large-scale production.
Chemical Reactions Analysis
Types of Reactions
tert-Butyl (5S,10R)-10-ethyl-2-oxo-1,9-diazaspiro[4.5]decane-9-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride to yield reduced forms of the compound.
Substitution: Nucleophilic or electrophilic substitution reactions can introduce new functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄), Chromium trioxide (CrO₃)
Reduction: Lithium aluminum hydride (LiAlH₄), Sodium borohydride (NaBH₄)
Substitution: Halogenating agents, nucleophiles, electrophiles
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or amines.
Scientific Research Applications
tert-Butyl (5S,10R)-10-ethyl-2-oxo-1,9-diazaspiro[4.5]decane-9-carboxylate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis, particularly in the development of spirocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule in various biological assays.
Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.
Industry: Utilized in the synthesis of advanced materials and specialty chemicals.
Mechanism of Action
The mechanism of action of tert-butyl (5S,10R)-10-ethyl-2-oxo-1,9-diazaspiro[4.5]decane-9-carboxylate involves its interaction with specific molecular targets. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The exact pathways and targets depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Analysis
The compound is compared below with structurally related spirocyclic and bicyclic carbamates, emphasizing differences in substituents, stereochemistry, and functional groups.
Key Findings:
The diketone in CAS 1160246-76-3 may engage in stronger hydrogen bonding, affecting solubility and target binding .
Stereochemistry and Rigidity :
- The (5S,10R) configuration in the target compound imposes conformational constraints absent in the racemic bicyclo analog from . This rigidity could enhance selectivity in molecular interactions .
Synthesis Pathways :
- The bicyclo compound in is synthesized via dehydroiodination, a method distinct from typical spirocyclic carbamate syntheses. Both classes, however, rely on carbamate protection strategies .
Biological Implications :
- Spirocyclic carbamates (target and CAS 1160246-76-3) are often explored as protease inhibitors or CNS agents due to their rigidity. The ethyl group in the target may extend half-life in vivo compared to the diketone analog .
Limitations in Comparative Data:
Direct experimental data (e.g., solubility, bioactivity) for the target compound are scarce in the provided evidence. Structural comparisons are thus inferred from substituent effects and synthesis precedents.
Biological Activity
Tert-butyl (5S,10R)-10-ethyl-2-oxo-1,9-diazaspiro[4.5]decane-9-carboxylate is a complex organic compound notable for its unique spirocyclic structure, which includes two nitrogen atoms within its bicyclic framework. This compound has garnered attention in medicinal chemistry due to its potential biological activity and therapeutic applications.
Chemical Structure and Properties
The molecular formula of this compound is C15H26N2O3. Its spirocyclic nature allows for interesting interactions with biological targets, including enzymes and receptors. The unique stereochemistry and combination of functional groups contribute to its versatility in pharmacological applications.
Biological Activity
Research indicates that compounds with spirocyclic frameworks often exhibit diverse pharmacological properties, including:
- Anti-inflammatory Activity : Some studies suggest that this compound may modulate inflammatory pathways, potentially providing therapeutic benefits in conditions characterized by excessive inflammation.
- Antimicrobial Properties : The compound's structure may facilitate interactions with microbial enzymes or receptors, leading to inhibitory effects on pathogenic organisms.
The exact mechanisms through which this compound exerts its biological effects are still under investigation. Preliminary findings suggest that it may involve:
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways or pathogen virulence.
- Modulation of Signaling Pathways : It could affect cellular signaling pathways that regulate inflammation and immune responses.
Case Studies and Research Findings
Several studies have explored the biological activity of related compounds within the diazaspiro series, providing insights into the potential effects of this compound:
-
Study on Anti-inflammatory Effects :
- A study demonstrated that a structurally similar diazaspiro compound significantly reduced pro-inflammatory cytokine levels in vitro.
- The mechanism was attributed to the inhibition of NF-kB signaling pathways.
-
Antimicrobial Activity Assessment :
- Research conducted on related spirocyclic compounds revealed significant antimicrobial activity against Gram-positive bacteria.
- The compounds were found to disrupt bacterial cell wall synthesis.
Comparative Analysis with Similar Compounds
The following table summarizes the structural features and biological activities of compounds related to this compound:
| Compound Name | Structural Features | Unique Aspects | Biological Activity |
|---|---|---|---|
| Tert-butyl 1-oxo-2,7-diazaspiro[4.5]decane-7-carboxylate | Similar spirocyclic structure | Different position of oxo group | Potential anti-inflammatory effects |
| Tert-butyl 2-oxo-1-oxa-8-azaspiro[4.5]decane-8-carboxylate | Contains an oxygen atom in the spirocyclic ring | Influences chemical properties | Antimicrobial activity against specific pathogens |
| Tert-butyl 3-oxo-2,7-diazaspiro[4.5]decane-7-carboxylate | Smaller spirocyclic ring | Different substitution pattern | Investigated for enzyme inhibition |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
